

# Independent Verification of IMGN151's Therapeutic Potential: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AMG-151  |
| Cat. No.:      | B1665974 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of IMGN151, a novel antibody-drug conjugate (ADC), with the established alternative, mirvetuximab soravtansine. The information presented is based on publicly available preclinical and clinical data to support independent verification and inform research and development decisions.

## Introduction to IMGN151 and Folate Receptor Alpha (FR $\alpha$ )

IMGN151, also known as opugotamig olatansine, is a next-generation antibody-drug conjugate targeting folate receptor alpha (FR $\alpha$ ).<sup>[1]</sup> FR $\alpha$  is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues, making it an attractive target for cancer therapy.<sup>[2]</sup> IMGN151 is engineered with a biparatopic antibody that targets two distinct epitopes of FR $\alpha$ , conjugated to the maytansinoid derivative DM21 via a cleavable peptide linker.<sup>[2][3]</sup> This design aims to enhance its therapeutic window and efficacy, particularly in tumors with low to medium FR $\alpha$  expression.<sup>[2][4]</sup>

## Comparative Analysis: IMGN151 vs. Mirvetuximab Soravtansine

Mirvetuximab soravtansine (IMGN853) is an established FR $\alpha$ -targeting ADC that has undergone extensive clinical evaluation.[\[2\]](#) The following sections compare the preclinical and clinical data of IMGN151 with this key alternative.

## Preclinical Performance

Preclinical studies have demonstrated several potential advantages of IMGN151 over mirvetuximab soravtansine. These findings are summarized in the tables below, based on data presented at the American Association for Cancer Research (AACR) Annual Meeting.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: In Vitro Cytotoxicity against FR $\alpha$ -Expressing Cell Lines[\[2\]](#)

| Cell Line FR $\alpha$ Expression | Comparative Activity of IMGN151                            |
|----------------------------------|------------------------------------------------------------|
| High                             | Similar to mirvetuximab soravtansine                       |
| Medium                           | Up to 200 times more active than mirvetuximab soravtansine |

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models[\[2\]](#)

| FR $\alpha$ Expression Level      | IMGN151 Antitumor Activity |
|-----------------------------------|----------------------------|
| High (KB, H-score of 300)         | Complete tumor regression  |
| Medium (Igrov-1, H-score of 140)  | Complete tumor regression  |
| Medium (Ishikawa, H-score of 100) | Complete tumor regression  |
| Low (Ov-90, H-score of 30)        | Complete tumor regression  |

Table 3: Pharmacokinetic and Mechanistic Advantages of IMGN151[\[3\]](#)[\[4\]](#)

| Parameter                                        | IMGN151 Advantage over Mirvetuximab Soravtansine                         |
|--------------------------------------------------|--------------------------------------------------------------------------|
| Antibody Binding & Payload Delivery              | 100% boost in medium FR $\alpha$ -expressing cells                       |
| 170% boost in high FR $\alpha$ -expressing cells |                                                                          |
| ADC Half-Life (in cynomolgus monkeys)            | Increased by 60 hours                                                    |
| Conjugate Exposure (in vivo)                     | Increased by 40%                                                         |
| Bystander Killing Activity                       | Notably stronger in mixed cultures of target-positive and negative cells |

## Clinical Trial Overview

Both IMGN151 and mirvetuximab soravtansine have been evaluated in clinical trials. A high-level comparison of their key studies is presented below.

Table 4: Comparison of Key Clinical Trials

|                    |                                                                                         |                                                                                                           |
|--------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| <b>Feature</b>     | <b>IMGN151 (NCT05527184)<br/>[5][6][7][8]</b>                                           | <b>Mirvetuximab<br/>Soravtansine (SORAYA,<br/>NCT04296890)[9][10][11]<br/>[12][13]</b>                    |
| Phase              | Phase 1                                                                                 | Phase 2                                                                                                   |
| Status             | Recruiting                                                                              | Completed                                                                                                 |
| Study Design       | Open-label, dose-escalation and expansion                                               | Single-arm, open-label                                                                                    |
| Patient Population | Recurrent endometrial, ovarian, fallopian tube, primary peritoneal, or cervical cancers | Platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FR $\alpha$ expression |
| Primary Endpoints  | Safety, tolerability, recommended Phase 2 dose                                          | Objective Response Rate (ORR)                                                                             |
| Intervention       | IMGN151 administered intravenously every 3 weeks                                        | Mirvetuximab soravtansine administered intravenously every 3 weeks                                        |

## Signaling Pathways and Mechanism of Action

The therapeutic effect of IMGN151 and mirvetuximab soravtansine is initiated by their binding to FR $\alpha$  on the tumor cell surface, leading to internalization and subsequent release of their cytotoxic payloads.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antibody Internalization | Sartorius [sartorius.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting | Nasdaq [nasdaq.com]
- 4. adcreview.com [adcreview.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. First in Human Study of IMGN151 in Recurrent Gynaecological Cancers | Clinical Research Trial Listing [centerwatch.com]
- 7. CareAcross [careacross.com]
- 8. Study Details Page [abbvieclinicaltrials.com]
- 9. Mirvetuximab soravtansine in folate receptor alpha (FR $\alpha$ )-high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab Soravtansine in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Verification of IMGN151's Therapeutic Potential: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665974#independent-verification-of-amg-151-s-therapeutic-potential>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)